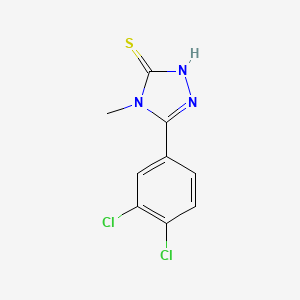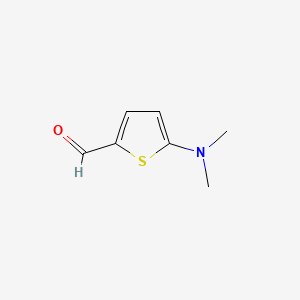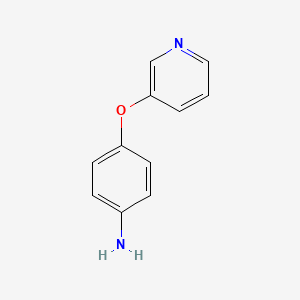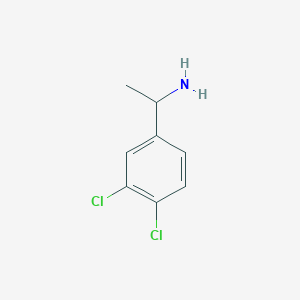
5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the dichlorophenyl group suggests potential for enhanced biological interactions, while the triazole-thiol moiety could imply a role in various chemical reactions and potential for further functionalization.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and the use of various halides. For instance, the synthesis of related compounds has been achieved through environmentally benign processes in aqueous media mediated by indium trichloride, yielding high yields of triazole derivatives with different substituents . Another approach involves the reaction of triazole-thiol with chloroacetyl chloride, leading to novel compounds characterized by spectral analysis and X-ray diffraction . These methods highlight the versatility and adaptability of triazole synthesis to different conditions and substrates.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and molecular dimensions . The dihedral angles between the triazole ring and the substituted phenyl rings can influence the compound's intermolecular interactions and stability. Additionally, the presence of intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, can stabilize the crystal structure and affect the compound's properties .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including S-alkylation under microwave irradiation, which can be regioselective depending on the base used and the reaction conditions . The reactivity of the triazole-thiol group allows for the formation of different alkylated products, which can be analyzed using computational methods like AM1 semiempirical calculations to investigate regioselectivity . The ability to form different heterocyclic systems through reactions with other reagents, such as chloroacetyl chloride or phenacyl bromide, further demonstrates the chemical versatility of triazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. The presence of halogen substituents, such as chloro groups, can affect the compound's polarity, dipole moment, and electronic energy, which in turn can influence its solubility, reactivity, and interaction with biological targets . The crystallographic analysis provides insights into the compound's density and molecular weight, which are important for understanding its behavior in different environments . The intermolecular interactions observed in the crystal structure, including hydrogen bonding and van der Waals forces, contribute to the compound's stability and potential for forming solid-state networks .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Properties : This compound and its derivatives have been utilized in synthesizing various compounds with notable antimicrobial activities. For instance, fused ring systems containing 1,2,4-triazolo nucleus exhibit significant inhibition on bacterial and fungal growth, demonstrating their potential in antimicrobial applications (Purohit et al., 2011).
Biological Activity of Derivatives : Derivatives of this compound have been synthesized and shown to have high antifungal activity. Specifically, certain Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit demonstrated 100% antifungal activity against specific fungi at certain concentrations (Zheng Yu-gu, 2015).
Anti-Inflammatory and Pharmacological Evaluation
Anti-Inflammatory Properties : Some derivatives, especially those synthesized with a 1,3,4-thiadiazole framework, have shown promising anti-inflammatory activity. This indicates potential applications in the development of anti-inflammatory medications (Labanauskas et al., 2001).
Pharmacological Evaluation : A series of triazolo-thiadiazole derivatives have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory activity. Some of these compounds displayed activities comparable to standard drugs, indicating their potential in drug development (Akhter et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives have been explored for their effectiveness in corrosion inhibition, particularly for protecting mild steel in acidic media. This application is crucial in extending the lifespan of metal structures in corrosive environments (Bentiss et al., 2007).
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGPGOVIOSTXGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391582 |
Source


|
| Record name | 5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
725217-53-8 |
Source


|
| Record name | 5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)




![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)
![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)




